molecular formula C8H17ClN2O2S B13246974 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride

1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride

Cat. No.: B13246974
M. Wt: 240.75 g/mol
InChI Key: YJEZEGIJKXFQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a cyclopropanesulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride typically involves the reaction of piperidin-3-amine with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The piperidine ring can also interact with various receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)piperidine: Lacks the amine group, resulting in different reactivity and applications.

    1-(Cyclopropylsulfonyl)piperidin-3-amine: Similar structure but with a cyclopropyl group instead of cyclopropanesulfonyl.

    Piperidin-3-amine: Lacks the sulfonyl group, leading to different chemical properties and uses.

Properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8;/h7-8H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEZEGIJKXFQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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